![molecular formula C26H31ClN2O3 B2471478 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid CAS No. 301194-24-1](/img/structure/B2471478.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . It also contains a chlorophenyl group, which is a common feature in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazines, for example, are known to undergo reactions with acids and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a piperazine ring might make the compound basic. The compound’s solubility could be influenced by the presence of polar functional groups .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Activities
Several studies have focused on the antitumor and anticancer properties of compounds similar to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid. For instance, Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety and evaluated them against breast cancer cells, identifying some derivatives as promising antiproliferative agents (Yurttaş et al., 2014). Similarly, Mallikarjuna et al. (2014) synthesized cyclopropyl piperazin-1-yl methanone derivatives and tested them for anticancer and antituberculosis activities, finding significant activity in some compounds (Mallikarjuna et al., 2014).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of compounds related to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid. Patel et al. (2010) synthesized thiazolidinone derivatives and tested them for antibacterial and antifungal activities, finding compounds that demonstrated excellent activity compared to standard drugs (Patel et al., 2010). Another study by Deshmukh et al. (2017) synthesized 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus and found moderate antibacterial activity in some compounds (Deshmukh et al., 2017).
Synthesis and Structural Studies
Several studies have been conducted on the synthesis and structural analysis of compounds akin to 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid. Wujec et al. (2023) reported the synthesis of a novel compound with structural similarities and provided its detailed structural assignment (Wujec et al., 2023). Another study by Wang Jin-peng (2013) focused on the synthesis of a related compound, optimizing various technological parameters (Wang Jin-peng, 2013).
Allosteric Enhancer Activity
A study by Romagnoli et al. (2008) synthesized thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the potential of similar compounds in influencing receptor activity (Romagnoli et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O3/c27-22-7-4-8-23(17-22)28-13-15-29(16-14-28)24(26(31)32)18-25(30)21-11-9-20(10-12-21)19-5-2-1-3-6-19/h4,7-12,17,19,24H,1-3,5-6,13-16,18H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTJWJTZWMNLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.